Fmoc-L-2-indanylglycine
Overview
Description
Fmoc-L-2-indanylglycine: is a derivative of glycine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of Fmoc-L-2-indanylglycine typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of the Fmoc group and to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Fmoc-L-2-indanylglycine can undergo oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-2-indanylglycine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid.
Biology and Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents due to its stability and ease of deprotection.
Industry:
Material Science:
Mechanism of Action
The mechanism by which Fmoc-L-2-indanylglycine exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, allowing the free amine to participate in further reactions .
Comparison with Similar Compounds
Fmoc-L-β-indanylglycine: Similar in structure but with a different stereochemistry.
Fmoc-Diphenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness:
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(18-13-16-7-1-2-8-17(16)14-18)27-26(30)31-15-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,18,23-24H,13-15H2,(H,27,30)(H,28,29)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYYQWWELYJSEB-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660674 | |
Record name | (2S)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-39-2 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205526-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-(2-indanyl)-L-glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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